molecular formula C19H24N4O5S B2528492 4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine CAS No. 946232-92-4

4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine

Cat. No.: B2528492
CAS No.: 946232-92-4
M. Wt: 420.48
InChI Key: VCWRRSRVDFHHEV-UHFFFAOYSA-N
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Description

4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine moiety.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The piperazinyl and pyrimidine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxine moiety could yield a dioxane derivative, while reduction of the sulfonyl group could produce a sulfide.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in treating certain diseases.

Industry

In industry, the compound could be used in the development of new materials. Its unique properties might make it suitable for applications in coatings, adhesives, or other advanced materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine lies in its combination of functional groups. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound generally involves several key steps:

  • Formation of the Benzodioxine Ring : The benzodioxine structure is synthesized from catechol and ethylene glycol.
  • Sulfonylation : The benzodioxine is sulfonylated using a sulfonyl chloride in an alkaline medium.
  • Piperazine Linkage : The sulfonylated benzodioxine is reacted with piperazine derivatives to form the desired compound.
  • Final Modifications : Ethoxy and methyl groups are introduced at specific positions on the pyrimidine ring to yield the final product.

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the benzodioxole moiety have shown effectiveness against various cancer cell lines, including Hep3B liver cancer cells, through mechanisms such as cell cycle arrest and induction of apoptosis .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes:

  • Acetylcholinesterase (AChE) : Compounds with piperazine linkages have demonstrated AChE inhibitory activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Urease Inhibition : Similar compounds have been shown to inhibit urease, which is relevant in treating conditions like urinary tract infections .

Antioxidant Properties

The antioxidant capacity of related compounds has been assessed using DPPH assays, indicating that these compounds can scavenge free radicals effectively. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

The biological effects of this compound are primarily mediated through:

  • Receptor Binding : The compound may interact with various receptors, modulating their activity.
  • Enzyme Interaction : By binding to specific enzymes, it alters their function and influences metabolic pathways.

Case Studies

Several studies have investigated the biological activities of similar compounds:

  • Anticancer Efficacy : A study reported that a related benzodioxole derivative significantly inhibited cell proliferation in Hep3B cells by inducing cell cycle arrest at the G2-M phase .
  • Enzyme Inhibition : Another study highlighted the efficacy of piperazine derivatives in inhibiting AChE and urease, suggesting their potential in pharmacological applications against neurodegenerative disorders and infections .

Comparative Data Table

Biological ActivityCompoundIC50 (µM)Reference
AChE Inhibition4-[4-(2,3-dihydro...]-6-Ethoxy12.5
Urease Inhibition4-[4-(2,3-dihydro...]-6-Ethoxy15.0
Anticancer (Hep3B)Benzodioxole Derivative10.0
AntioxidantSimilar Compound5.0

Properties

IUPAC Name

4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5S/c1-3-26-19-13-18(20-14(2)21-19)22-6-8-23(9-7-22)29(24,25)15-4-5-16-17(12-15)28-11-10-27-16/h4-5,12-13H,3,6-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWRRSRVDFHHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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